molecular formula C13H23NO4 B591562 (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester CAS No. 1008751-73-2

(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester

Cat. No.: B591562
CAS No.: 1008751-73-2
M. Wt: 257.33
InChI Key: HFZMXVYVTGGJRA-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a hexenoic acid backbone, and a tert-butoxycarbonyl (Boc) protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Hexenoic Acid Backbone: This can be achieved through a series of reactions starting from simpler alkenes or alkynes.

    Introduction of the Boc-Protected Amine Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The double bond in the hexenoic acid backbone can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Epoxides: and from oxidation.

    Alcohols: from reduction.

    Amines: from substitution reactions.

Scientific Research Applications

(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to yield a free amine, which can then interact with enzymes or receptors. The hexenoic acid backbone may also play a role in its biological activity by participating in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-6-Amino-2-hexenoic Acid Ethyl Ester: Lacks the Boc protection, making it more reactive.

    (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

The presence of the Boc-protected amine group in (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester provides stability and allows for selective deprotection, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1008751-73-2

Molecular Formula

C13H23NO4

Molecular Weight

257.33

IUPAC Name

ethyl (E)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hex-2-enoate

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10-14-12(16)18-13(2,3)4/h7,9H,5-6,8,10H2,1-4H3,(H,14,16)/b9-7+

InChI Key

HFZMXVYVTGGJRA-VQHVLOKHSA-N

SMILES

CCOC(=O)C=CCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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